molecular formula C12H24N2O3S B2372317 Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate CAS No. 2243512-11-8

Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate

Cat. No.: B2372317
CAS No.: 2243512-11-8
M. Wt: 276.4
InChI Key: DCYJBBPOPCRRPX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate is a useful research compound. Its molecular formula is C12H24N2O3S and its molecular weight is 276.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate : This compound serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was developed, achieving a total yield of 81% in three steps (Bingbing Zhao et al., 2017).

  • Structural Characterization of Carbamate Derivatives : Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, were synthesized and structurally characterized using single-crystal X-ray diffraction. The study analyzed the nature of interactions and molecular environments within these compounds (U. Das et al., 2016).

  • Asymmetric Mannich Reaction : The compound was synthesized by an asymmetric Mannich reaction, indicating its importance in producing chiral amino carbonyl compounds (J. Yang et al., 2009).

Applications in Materials Science

  • Preparation and Diels‐Alder Reaction : The compound has been used in preparing other chemical entities through reactions like the Diels-Alder reaction, highlighting its role as a versatile reactant in organic synthesis (A. Padwa et al., 2003).

  • Molecular and Solid-State Structure Analysis : The molecular and solid-state structures of a related compound, methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, were determined, indicating the compound's relevance in structural chemistry and materials science (Jana Tomaščiková et al., 2008).

Pharmaceutical Research

  • Synthesis of Spirocyclopropanated Analogues : The compound was used in synthesizing analogues of the insecticide Imidacloprid, demonstrating its potential in developing novel agrochemicals (Farina Brackmann et al., 2005).

  • Catalytic Reactions in Medicinal Chemistry : The compound has been involved in Cu(I)-catalyzed cycloadditions, important for developing pharmacologically active molecules (Eva Pušavec et al., 2014).

  • Bioinspired Manganese Complexes in Synthesis : It played a crucial role in the synthesis of the epoxyketone fragment of carfilzomib, a proteasome inhibitor used in cancer treatment (Bin Qiu et al., 2019).

  • Synthesis of Antiarrhythmic and Hypotensive Compounds : Some phenyl N-substituted carbamates, including derivatives of the compound , showed potential as antiarrhythmic and hypotensive agents (E. Chalina et al., 1998).

Properties

IUPAC Name

tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-11(2,3)17-10(15)14-8-9-6-7-18(13,16)12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYJBBPOPCRRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCS1(=N)=O)CNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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